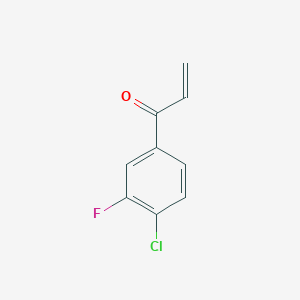

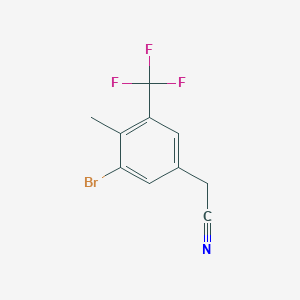

![molecular formula C16H14N2O3S2 B2912330 (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide CAS No. 896337-72-7](/img/structure/B2912330.png)

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide” is a compound that has been studied for its potential as a glucokinase (GK) activator . GK is the main enzyme that controls blood glucose levels in humans, and GK activators are a novel type of therapeutic agents that show anti-diabetic potential .

Synthesis Analysis

A series of thiazole-2-yl benzamide derivatives, which include “(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide”, were synthesized from benzoic acid . The synthesis process was evaluated by an in vitro enzymatic assay for GK activation .Molecular Structure Analysis

The molecular structure of this compound was determined through in silico docking studies . These studies were carried out to determine the binding interactions for the best fit conformations in the allosteric site of the GK enzyme .科学的研究の応用

- Researchers have synthesized derivatives of this compound and studied their photophysical properties, including dual fluorescence (enol emission and keto emission) in solution due to excited-state intramolecular proton transfer (ESIPT). In solid-state thin films, only one type of emission is observed .

- Researchers evaluated total antioxidant capacity, free radical scavenging, and metal chelating properties. Some derivatives showed superior antioxidant activity compared to standard compounds .

- The synthesized benzamide derivatives were compared with control drugs, demonstrating varying degrees of antibacterial efficacy .

Fluorescent Materials and Sensors

Antioxidant Activity

Antibacterial Properties

Herbicidal Activity

Industrial Applications

Drug Discovery and Medicinal Chemistry

These applications highlight the multifaceted nature of (Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide and underscore its relevance in scientific research. As investigations progress, we may uncover even more exciting uses for this intriguing compound! 🌟 .

作用機序

将来の方向性

The synthesized thiazole-2-yl benzamide derivatives, including “(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide”, can be treated as initial hits for the development of new, safe, effective, and orally bioavailable GK activators as therapeutic agents for the treatment of type 2 diabetes .

特性

IUPAC Name |

N-(3-methyl-1,3-benzothiazol-2-ylidene)-4-methylsulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3S2/c1-18-13-5-3-4-6-14(13)22-16(18)17-15(19)11-7-9-12(10-8-11)23(2,20)21/h3-10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAHANIIHEFLZDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

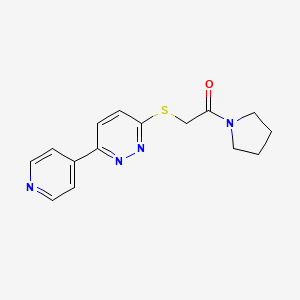

![2-((3-chlorobenzyl)thio)-3-(4-methoxybenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2912254.png)

![N-(4-fluorobenzyl)-2-[3-(2-furyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B2912255.png)

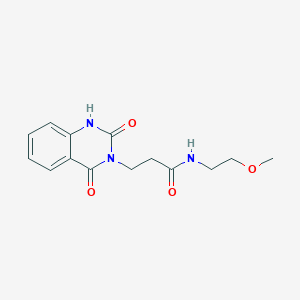

![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2912266.png)

![1-(2-(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyrrolidine-2,5-dione](/img/structure/B2912267.png)

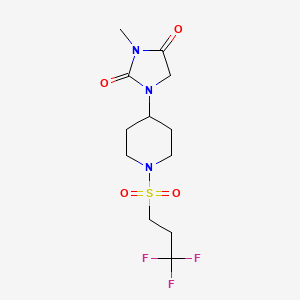

![N-[(3-hydroxyoxolan-3-yl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide](/img/structure/B2912268.png)

![3-(3,4-Dimethoxyphenyl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)